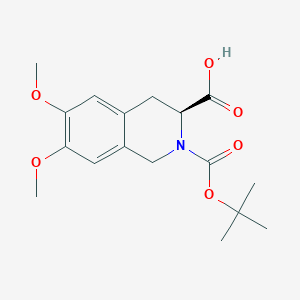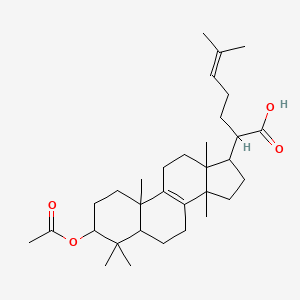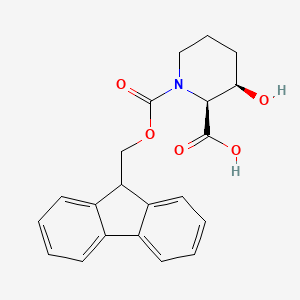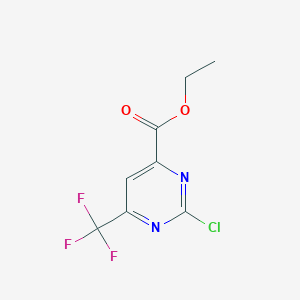
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate: is a chemical compound characterized by its pyrimidine ring structure, which includes a chlorine atom at the second position and a trifluoromethyl group at the sixth position. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chloro-6-(trifluoromethyl)pyrimidine as the core structure.
Reaction Steps: The pyrimidine ring is then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to produce the ethyl ester derivative.
Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often synthesized in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Process: Some manufacturers may employ continuous flow reactors to enhance production efficiency and consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorine atom, leading to the formation of different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Chloro-substituted pyrimidines.
Substitution Products: Azides, amines, and other substituted pyrimidines.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs. Industry: Its applications extend to material science, where it is used in the creation of advanced polymers and coatings.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the context, but it generally involves binding to the active site of the target molecule, leading to inhibition or activation of biological processes.
相似化合物的比较
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: This compound shares structural similarities but has a different heterocyclic core.
Ethyl 2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)phenoxyacetate: Another related compound with additional functional groups.
This comprehensive overview highlights the significance of Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for ongoing research and development.
属性
IUPAC Name |
ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-5(8(10,11)12)14-7(9)13-4/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZHVJNOQQFUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
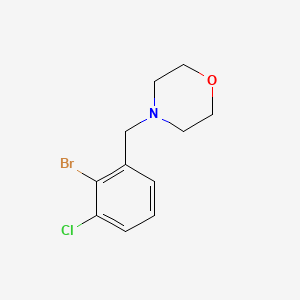
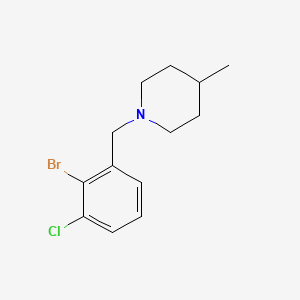
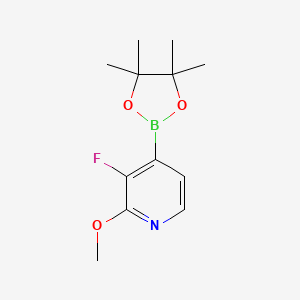
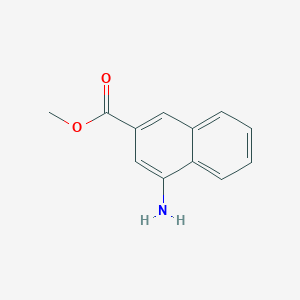
![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine](/img/structure/B8056900.png)
![5-fluoro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8056937.png)
![(3S,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid](/img/structure/B8056940.png)
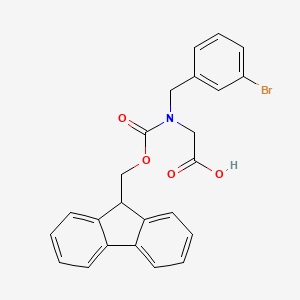
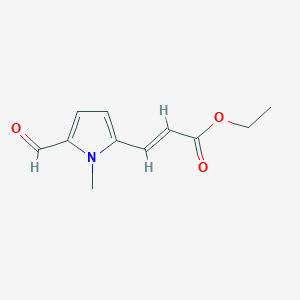
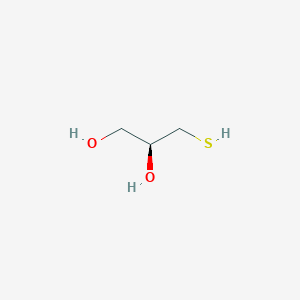
![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;2-morpholin-4-ylethanamine](/img/structure/B8056961.png)
